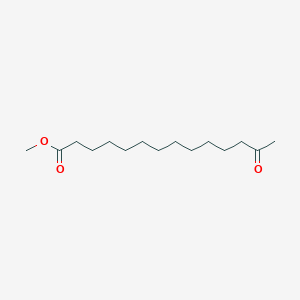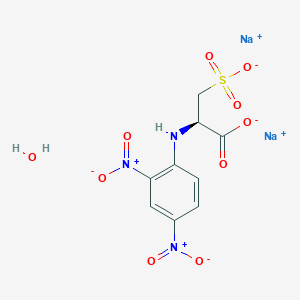
Disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate is a chemical compound that is widely used in scientific research. It is a water-soluble salt that is commonly used as a reagent in laboratory experiments. This compound has a variety of applications in different fields of science, including biochemistry, pharmacology, and physiology.
科学的研究の応用
Disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate has a variety of applications in scientific research. It is commonly used as a reagent in protein assays, such as the Bradford assay and Lowry assay. This compound can also be used as a fluorescent probe to detect the presence of proteins in biological samples. In addition, Disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate is used in the study of enzyme kinetics and enzyme inhibition.
作用機序
Disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate works by binding to proteins, which causes a change in the absorbance or fluorescence of the compound. This change can be measured and used to determine the concentration of the protein in the sample. The mechanism of action of Disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate is based on the interaction between the compound and the amino acid residues of the protein.
生化学的および生理学的効果
Disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is commonly used in laboratory experiments.
実験室実験の利点と制限
One of the main advantages of Disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate is that it is a water-soluble salt that can be easily dissolved in aqueous solutions. This makes it a useful reagent for protein assays and other experiments that require water-soluble compounds. Another advantage is that Disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate is a non-toxic compound that can be safely used in laboratory experiments.
One of the limitations of Disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate is that it is not a specific reagent for protein assays. It can bind to a variety of proteins, which can lead to inaccurate results if the protein of interest is not the only protein present in the sample. Another limitation is that Disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate can interfere with other assays, such as the bicinchoninic acid assay, which can lead to inaccurate results.
将来の方向性
There are several future directions for the use of Disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate in scientific research. One direction is the development of more specific protein assays that can accurately measure the concentration of a specific protein in the presence of other proteins. Another direction is the use of Disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate in the study of enzyme kinetics and enzyme inhibition. This compound can be used to study the interaction between enzymes and their substrates, as well as the inhibition of enzyme activity by inhibitors. Finally, Disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate can be used in the development of new drugs and therapies for the treatment of diseases.
合成法
Disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate can be synthesized by the reaction of 2,4-dinitroaniline with chloroacetic acid, followed by the addition of sodium hydroxide. The resulting compound is a water-soluble salt that can be purified by recrystallization.
特性
CAS番号 |
16068-14-7 |
|---|---|
製品名 |
Disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate |
分子式 |
C9H9N3Na2O10S |
分子量 |
397.23 g/mol |
IUPAC名 |
disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate |
InChI |
InChI=1S/C9H9N3O9S.2Na.H2O/c13-9(14)7(4-22(19,20)21)10-6-2-1-5(11(15)16)3-8(6)12(17)18;;;/h1-3,7,10H,4H2,(H,13,14)(H,19,20,21);;;1H2/q;2*+1;/p-2/t7-;;;/m0.../s1 |
InChIキー |
MSLSYEHLHPKCOJ-QTPLPEIMSA-L |
異性体SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N[C@@H](CS(=O)(=O)[O-])C(=O)[O-].O.[Na+].[Na+] |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CS(=O)(=O)[O-])C(=O)[O-].O.[Na+].[Na+] |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CS(=O)(=O)[O-])C(=O)[O-].O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



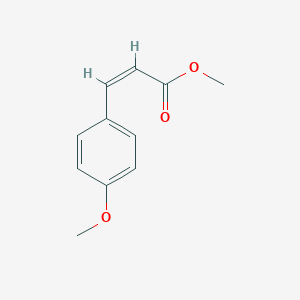

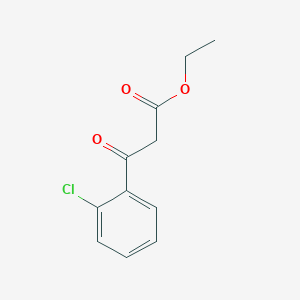
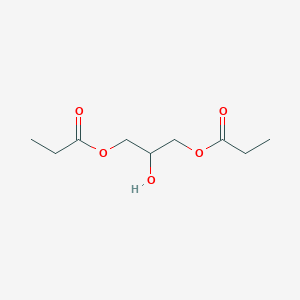
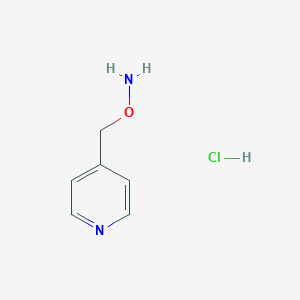
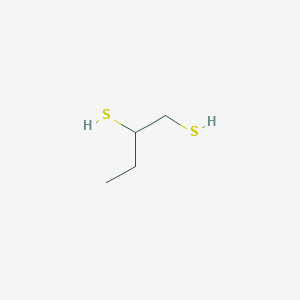

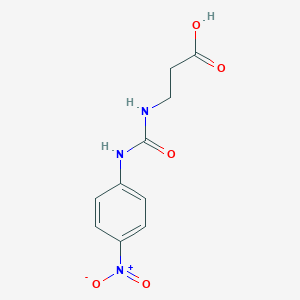
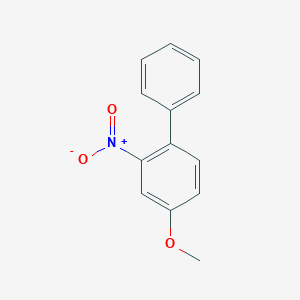
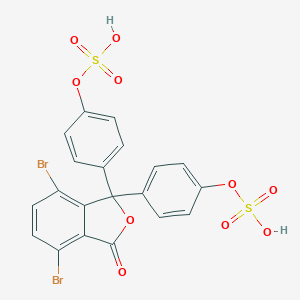
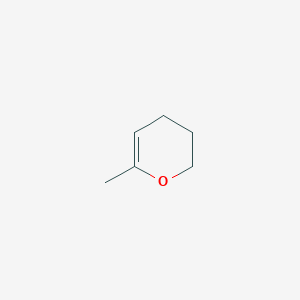
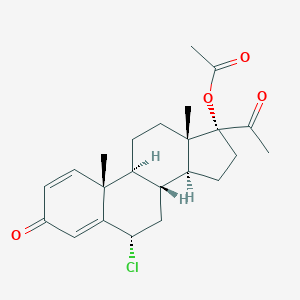
![Spiro[2.5]octan-6-one](/img/structure/B95088.png)
